2-Methoxy-6-phenylpyridine
Overview
Description
2-Methoxy-6-phenylpyridine is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.222 Da .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-phenylpyridine involves a pyridine core flanked by two phenyl rings . The compound’s orthorhombic crystallization in the P21212 space group has been validated using X-ray diffraction (XRD) and sophisticated computational methodologies .Chemical Reactions Analysis
The chemical reactions involving similar compounds are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is based on these heterocyclization reactions and domino reactions .Scientific Research Applications
1. Pd(II) Catalyzed Regioselective Ortho Arylation
- Summary of Application: This research describes a one-pot, concise protocol for highly regioselective ortho-selective mono arylation of 9-(pyridin-2-yl)-9H-carbazoles, 2-phenylpyridines, and 1-phenylpyrazoles employing Pd(II) catalysis .
- Methods of Application: The method involves the use of diphenyliodonium chloride as an aryl source via C-H bond activation . This C–C bond formation methodology is applicable for a wide array of heterocyclic scaffolds to deliver desired arylated products in good yields .
- Results or Outcomes: The research resulted in a highly regioselective ortho-selective mono arylation of 9-(pyridin-2-yl)-9H-carbazoles, 2-phenylpyridines, and 1-phenylpyrazoles .
2. Flow Synthesis of 2-Methylpyridines
- Summary of Application: A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup .
- Methods of Application: The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . The method involved progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results or Outcomes: The method resulted in the production of α-methylated pyridines in very good yields that were suitable for further use without additional work-up or purification .
3. Insecticidal Activities
- Summary of Application: 2-Phenylpyridine derivatives, including 2-Methoxy-6-phenylpyridine, have been studied for their insecticidal activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Compounds exhibited high insecticidal activities (100%) against Mythimna separata at 500 mg/L .
4. Synthesis of 2-Substituted Pyridines
- Summary of Application: This research describes the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .
- Methods of Application: By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides were obtained, enabling the synthesis of 2,6-disubstituted pyridines .
- Results or Outcomes: The method afforded 2-substituted pyridines in good yields .
5. Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Summary of Application: An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .
- Methods of Application: This strategy avoids the use of palladium as a catalyst and is more diverse and versatile. Using this optimized protocol, both enantiomers of potent inhibitor 3 were synthesized .
- Results or Outcomes: The overall yield could be increased from 3.6% to 29.4% .
6. Formation of 2-Substituted Imidazole
- Summary of Application: This research describes an approach that could be successfully used for the formation of 2-substituted imidazoles .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The research resulted in the formation of 2-substituted imidazoles .
7. Synthesis of N-Heterocycles
- Summary of Application: This research describes the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .
- Methods of Application: By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides were obtained, enabling the synthesis of 2,6-disubstituted pyridines .
- Results or Outcomes: The method afforded 2-substituted pyridines in good yields .
8. Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Summary of Application: An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .
- Methods of Application: This strategy avoids the use of palladium as a catalyst and is more diverse and versatile. Using this optimized protocol, both enantiomers of potent inhibitor 3 were synthesized .
- Results or Outcomes: The overall yield could be increased from 3.6% to 29.4% .
9. Formation of 2-Substituted Imidazole
- Summary of Application: This research describes an approach that could be successfully used for the formation of 2-substituted imidazoles .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The research resulted in the formation of 2-substituted imidazoles .
properties
IUPAC Name |
2-methoxy-6-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-9-5-8-11(13-12)10-6-3-2-4-7-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFCYRHFIMVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466846 | |
Record name | 2-METHOXY-6-PHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-phenylpyridine | |
CAS RN |
35070-08-7 | |
Record name | 2-METHOXY-6-PHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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